molecular formula C11H11N5S B509584 2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 874591-55-6

2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B509584
CAS No.: 874591-55-6
M. Wt: 245.31g/mol
InChI Key: XMWXVAHGFYPRRS-UHFFFAOYSA-N
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Description

2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that features a triazole and thiadiazole ring fused together.

Biochemical Analysis

Biochemical Properties

2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . This modulation of gene expression and cell signaling pathways highlights the potential of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . This compound also interacts with DNA and RNA, potentially affecting gene expression and protein synthesis . The ability of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to modulate enzyme activity and gene expression underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline remains stable under various conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline for therapeutic applications.

Metabolic Pathways

2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can alter cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals direct the localization of 2-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, affecting its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is unique due to its specific substitution pattern, which can result in distinct pharmacological properties compared to other similar compounds. Its ethyl group and aniline moiety contribute to its unique interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWXVAHGFYPRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164679
Record name 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874591-55-6
Record name 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874591-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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